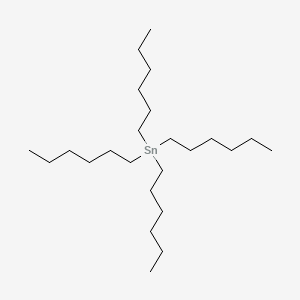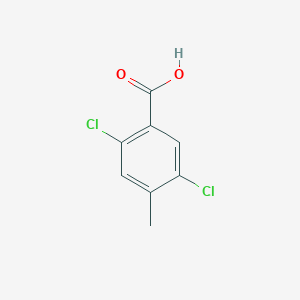
草酸二烯丙酯
描述
Diallyl oxalate is an organic compound with the molecular formula C8H10O4. It is an ester derived from oxalic acid and allyl alcohol.
科学研究应用
Diallyl oxalate has several applications in scientific research:
作用机制
Target of Action
Diallyl oxalate (DAOx) is a chemical compound with the formula C8H10O4 One study has shown that daox can be grafted onto polyamide 6 fabrics to create a material capable of adsorbing uranium from seawater . This suggests that uranium ions could be considered a target of DAOx in this specific context.
Mode of Action
The mode of action of DAOx is largely dependent on its application. In the context of uranium removal from seawater, DAOx is grafted onto polyamide 6 fabrics. The resulting material is then exposed to seawater, where it adsorbs uranium ions
Biochemical Pathways
For instance, oxalates are involved in the degradation of the lignocellulose complex by fungi . They also participate in the biogeochemical cycles of certain nutrients and influence their bioavailability .
Result of Action
The result of DAOx’s action is largely dependent on its application. In the context of uranium removal from seawater, the action of DAOx results in the adsorption of uranium ions onto the polyamide 6 fabric . This allows for the effective removal of uranium from the seawater.
Action Environment
The environment in which DAOx acts can influence its efficacy and stability. For instance, in the uranium removal application, the presence of seawater is a critical environmental factor
生化分析
Biochemical Properties
For instance, oxalate can bind with certain minerals, particularly calcium and magnesium, as well as iron and copper . This binding can lead to the formation of crystals, which can have significant biochemical implications .
Cellular Effects
The specific cellular effects of Diallyl oxalate are not well-documented. Oxalate, a component of Diallyl oxalate, has been implicated in various cellular processes. For example, oxalate can induce an inflammatory response that decreases the immune system’s ability to remove renal crystals . It’s also suggested that increased concentrations of oxalate could be a driver of chronic kidney disease progression .
Molecular Mechanism
Oxalate, a component of Diallyl oxalate, can interfere with cellular functions, affecting health on a broader, systemic level
Metabolic Pathways
Oxalate, a component of Diallyl oxalate, is known to be a metabolic end-product . It’s also known that oxalate can inhibit the absorption of calcium, magnesium, and other minerals, making oxalate an "anti-nutrient" .
准备方法
Synthetic Routes and Reaction Conditions: Diallyl oxalate can be synthesized through the esterification of oxalic acid with allyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: Industrial production of diallyl oxalate follows similar principles but on a larger scale. The process involves the continuous feeding of oxalic acid and allyl alcohol into a reactor, where the esterification takes place. The product is then purified through distillation to obtain high-purity diallyl oxalate .
化学反应分析
Types of Reactions: Diallyl oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxalates and carbon dioxide.
Reduction: Reduction reactions can convert diallyl oxalate into allyl alcohol and other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl groups are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions
Major Products Formed:
Oxidation: Carbon dioxide and oxalates.
Reduction: Allyl alcohol and other reduced derivatives.
Substitution: Various substituted oxalates depending on the nucleophile used
相似化合物的比较
Diphenyl oxalate: Known for its use in chemiluminescence (e.g., glow sticks).
Dimethyl oxalate: Used as a reagent in organic synthesis and as a precursor for other chemicals.
Diethyl oxalate: Similar to dimethyl oxalate, used in organic synthesis.
Uniqueness of Diallyl Oxalate: Diallyl oxalate is unique due to its allyl groups, which provide additional reactivity compared to other oxalates. This makes it particularly useful in the synthesis of complex organic molecules and materials .
属性
IUPAC Name |
bis(prop-2-enyl) oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXRKRANFLFTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060659 | |
| Record name | Ethanedioic acid, di-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-99-6 | |
| Record name | Diallyl oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallyl oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyl oxalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanedioic acid, 1,2-di-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedioic acid, di-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYL OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I61CO7YD18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















